molecular formula C20H18FN5O2 B611965 NVP-HSP990 CAS No. 934343-74-5

NVP-HSP990

货号: B611965
CAS 编号: 934343-74-5
分子量: 379.4 g/mol
InChI 键: WSMQUUGTQYPVPD-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-HSP990 是一种新型的小分子热休克蛋白 90 (HSP90) 抑制剂。热休克蛋白 90 是一种分子伴侣,在蛋白质折叠、组装和运输中起着至关重要的作用。 This compound 在体外和体内研究中均显示出有效且广泛的抗肿瘤活性 它以其高口服生物利用度和抑制热休克蛋白 90 多种亚型的能力而闻名,包括热休克蛋白 90 α、热休克蛋白 90 β 和葡萄糖调节蛋白 94 .

科学研究应用

Preclinical Studies

  • Multiple Myeloma : Research indicates that NVP-HSP990 demonstrates significant activity against multiple myeloma cells. In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of myeloma cell lines, with notable effects observed at concentrations as low as 50 nM. The compound effectively downregulated client proteins such as AKT and RAF-1 while upregulating stress response proteins like HSP72, indicating a robust mechanism of action against malignant cells .
  • Glioma : In studies involving glioma tumor-initiating cells, this compound exhibited potent cytotoxic effects. It was found to impair the proliferation of these cells significantly and promote differentiation into neuronal lineages. The compound's efficacy was linked to its ability to reduce levels of Olig2, a key marker associated with glioma stem cell properties .
  • Gastric Cancer : this compound has shown effectiveness in gastric cancer models, particularly in c-Met amplified GTL-16 xenograft models. A single oral dose resulted in sustained downregulation of c-Met and induced HSP70 expression, which is indicative of effective HSP90 inhibition .

Summary of Preclinical Findings

Cancer Type Effect Observed Key Findings
Multiple MyelomaSignificant cell deathDownregulation of AKT and RAF-1; upregulation of HSP72
GliomaImpaired proliferationInduction of differentiation; reduction of Olig2 levels
Gastric CancerTumor growth inhibitionDownregulation of c-Met; induction of HSP70

Applications in Viral Infections

This compound has also been investigated for its antiviral properties, particularly against rotavirus infections.

Mechanism Against Viral Infections

HSP90 is crucial for the replication cycle of several viruses, including rotavirus. By inhibiting HSP90, this compound disrupts the viral life cycle without blocking initial infection establishment.

Efficacy Studies

In vitro studies demonstrated that this compound significantly inhibited rotavirus replication and restored gene expressions affected by the virus in intestinal cells. Animal studies further confirmed its efficacy by alleviating rotavirus-induced diarrhea and preventing intestinal lesions in BALB/c suckling mice .

Summary of Antiviral Findings

Viral Infection Effect Observed Key Findings
RotavirusInhibition of replicationRestoration of gene expression; alleviation of diarrhea

生化分析

Biochemical Properties

NVP-HSP990 exhibits single digit nanomolar IC50 values on three of the Hsp90 isoforms (Hsp90α, Hsp90β, and GRP94) and 320 nanomolar IC50 value on the fourth (TRAP-1), with selectivity against unrelated enzymes, receptors, and kinases . It binds to the N-terminal ATP-binding domain of Hsp90 .

Cellular Effects

This compound has been shown to potently inhibit the growth of human cell lines and primary patient samples from a variety of tumor types . In c-Met amplified GTL-16 gastric tumor cells, this compound dissociated the Hsp90-p23 complex, depleted client protein c-Met, and induced Hsp70 . It also inhibited the activation of MAPK pathways induced by rotavirus infection .

Molecular Mechanism

This compound exerts its effects at the molecular level by disrupting the Hsp90 client protein interaction . This disruption destabilizes diverse oncoproteins, resulting in simultaneous blockade of multiple tumorigenic signaling pathways, arrest of cell proliferation, and induction of apoptosis .

Temporal Effects in Laboratory Settings

In the GTL-16 xenograft model, a single oral administration of 15 mg/kg of this compound induced sustained downregulation of c-Met and upregulation of Hsp70 . In a cynomolgus monkey model of temporal lobe epilepsy, oral administration of low-dose this compound completely suppressed epileptiform discharges for up to 12 months .

Dosage Effects in Animal Models

In animal models, this compound exhibits drug-like pharmaceutical and pharmacologic properties with high oral bioavailability . Administration of 0.1 mg/kg this compound led to upregulation of EAAT2 and inhibition of spontaneous seizures in epileptic mice .

Metabolic Pathways

It is known that the protein folding function of Hsp90, which this compound inhibits, depends on its ATPase activity .

Transport and Distribution

It is known that this compound is orally bioavailable and exhibits drug-like pharmaceutical and pharmacologic properties .

Subcellular Localization

Hsp90, the target of this compound, is a ubiquitous and abundant molecular chaperone required for protein folding, assembly, and transport .

准备方法

化学反应分析

生物活性

NVP-HSP990 is a novel small-molecule inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in oncology and virology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential clinical applications.

This compound functions primarily by inhibiting the ATPase activity of HSP90, which is crucial for the stability and function of numerous client proteins involved in cancer progression and viral infections. By disrupting the HSP90-client protein complex, this compound leads to the degradation of oncogenic proteins and induces stress responses in cells.

  • HSP90 Isoforms Targeted :
    • HSP90α: IC50 = 0.6 nM
    • HSP90β: IC50 = 0.8 nM
    • GRP94: IC50 = 8.5 nM
    • TRAP-1: IC50 = 320 nM

These values indicate a potent selectivity towards HSP90 isoforms compared to other enzymes and receptors, highlighting its potential as a targeted therapeutic agent .

Antitumor Activity

This compound has demonstrated significant antiproliferative effects across various tumor cell lines and primary patient samples. In vitro studies have shown that it effectively inhibits the growth of multiple cancer types, including gastric tumors, gliomas, and multiple myeloma (MM).

Case Study: Gastric Tumors

In studies involving GTL-16 gastric tumor cells:

  • This compound induced dissociation of the HSP90-p23 complex.
  • It resulted in downregulation of c-Met and upregulation of Hsp70.
  • A single oral dose of 15 mg/kg led to sustained downregulation of c-Met in xenograft models .

Case Study: Multiple Myeloma

In MM cell lines:

  • This compound induced G2 cell cycle arrest and apoptosis.
  • It showed synergistic effects when combined with melphalan or HDAC inhibitors.
  • The EC50 values for sensitive MM cell lines were approximately 20-54 nM, indicating strong efficacy .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent against rotavirus (RV).

  • Effects on Rotavirus Infection :
    • This compound significantly inhibited RV replication without blocking initial infection.
    • It restored gene expression profiles disrupted by RV infection in intestinal epithelial cells.
    • In vivo studies demonstrated its ability to alleviate RV-induced diarrhea and prevent intestinal lesions in BALB/c suckling mice .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Activity Cell Type / Model IC50/Effect Outcome
AntitumorGastric Tumors (GTL-16)IC50 < 1 nMTumor growth inhibition
AntitumorMultiple MyelomaEC50 = 20-54 nMInduction of apoptosis and cell cycle arrest
AntiviralRotavirus InfectionInhibition without blocking entryAlleviation of diarrhea in animal models
MechanismHSP90 IsoformsIC50 values ranging from 0.6 to 320 nMTargeting oncogenic proteins

属性

IUPAC Name

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQUUGTQYPVPD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239429
Record name HSP-990
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934343-74-5
Record name HSP-990
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HSP-990
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HSP-990
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NVP-HSP990
Reactant of Route 2
NVP-HSP990
Reactant of Route 3
NVP-HSP990
Reactant of Route 4
NVP-HSP990
Reactant of Route 5
NVP-HSP990
Reactant of Route 6
NVP-HSP990

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。